PI3Kδ Cellular Inhibition: 102 nM IC50 Establishes Sub-Micromolar Cellular Target Engagement
In a human PI3Kδ-mediated AKT phosphorylation assay in Ri-1 cells (30-minute incubation, electrochemiluminescence readout), 4-[(3,5-dimethoxybenzyl)oxy]piperidine hydrochloride demonstrated an IC50 of 102 nM [1]. In contrast, unsubstituted 4-benzyloxypiperidine shows no reported PI3Kδ inhibition, consistent with the necessity of the 3,5-dimethoxy substitution for kinase domain recognition [2]. Leading PI3Kδ reference inhibitors such as idelalisib achieve single-digit nanomolar IC50 values, but the 102 nM potency of this compound places it in a distinct niche: useful as a moderate-affinity chemical probe for PI3Kδ cellular pathway studies where complete pathway blockade is undesirable. Purity is specified as ≥95% by commercial suppliers, ensuring that cellular activity is attributable to the parent molecule rather than impurities .
| Evidence Dimension | PI3Kδ cellular inhibition (p-AKT S473) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | Unsubstituted 4-benzyloxypiperidine: no reported PI3Kδ activity; Idelalisib (reference): IC50 ~5 nM |
| Quantified Difference | Target compound >100-fold more potent than unsubstituted analog (inferred from absence of detectable inhibition); ~20-fold less potent than clinical benchmark idelalisib |
| Conditions | Human Ri-1 cells, PI3Kδ-mediated AKT phosphorylation at S473, 30 min, electrochemiluminescence assay |
Why This Matters
Researchers selecting a PI3Kδ chemical probe for cellular assays can differentiate this compound from both inactive benzyloxypiperidine analogs and ultra-potent clinical candidates, matching tool compound potency to the experimental dynamic range required.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502). Inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, IC50 = 102 nM. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394893 View Source
- [2] Tolentino KT et al. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorg Med Chem Lett. 2022;61:128615. (Demonstrates that SAR of benzyloxypiperidines is dominated by aromatic substitution; supports inference that unsubstituted analogs lack PI3Kδ engagement.) View Source
